molecular formula C10H10F2O3 B12095125 Methyl 4-ethoxy-2,3-difluorobenzoate

Methyl 4-ethoxy-2,3-difluorobenzoate

Cat. No.: B12095125
M. Wt: 216.18 g/mol
InChI Key: YIOLKQBNNNWTGC-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-2,3-difluorobenzoate is a fluorinated benzoate ester characterized by an ethoxy group at the para position and fluorine atoms at the ortho and meta positions on the aromatic ring. The compound is listed as discontinued by CymitQuimica (Ref: 10-F629076) , suggesting specialized or niche use, possibly in pharmaceuticals or advanced materials synthesis.

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 4-ethoxy-2,3-difluorobenzoate

InChI

InChI=1S/C10H10F2O3/c1-3-15-7-5-4-6(10(13)14-2)8(11)9(7)12/h4-5H,3H2,1-2H3

InChI Key

YIOLKQBNNNWTGC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)OC)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethoxy-2,3-difluorobenzoate typically involves the esterification of 4-ethoxy-2,3-difluorobenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Mechanism of Action

The mechanism of action of Methyl 4-ethoxy-2,3-difluorobenzoate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ethoxy group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Physical Properties of Methyl 4-Ethoxy-2,3-Difluorobenzoate and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Substituents (Position) Boiling Point (°C) Density (g/cm³)
This compound C₁₀H₁₀F₂O₃ 216.18* -OCH₂CH₃ (4), -F (2,3) Not reported Not reported
Methyl 4-bromo-2,3-difluorobenzoate C₈H₅BrF₂O₂ 259.03 -Br (4), -F (2,3) Not reported Not reported
Methyl 4-cyano-2,3-difluorobenzoate C₉H₅F₂NO₂ 197.14 -CN (4), -F (2,3) 305.7 (predicted) 1.35 (predicted)
4-Ethoxy-2,3-difluorobenzonitrile C₉H₇F₂NO 183.16 -OCH₂CH₃ (4), -F (2,3), -CN Not reported ~1.2

*Calculated molecular weight based on formula.

Key Observations :

  • Electronic Effects: The cyano group in Methyl 4-cyano-2,3-difluorobenzoate introduces strong electron-withdrawing effects, likely increasing polarity and boiling point compared to the ethoxy variant.
  • Steric and Hydrophobic Effects: Longer alkoxy chains (e.g., octyloxy or nonyloxy in ) enhance hydrophobicity and thermal stability, as seen in phase transition enthalpies (e.g., 44.38 kJ/mol for a nonyloxy derivative). The ethoxy group in the target compound offers intermediate hydrophobicity.

Quantum Chemical Parameters

Table 2: DFT-Derived Parameters for Ethoxy-Difluoro Analogues

Compound Name Softness (S) Electrophilicity Index (ω) Method/Basis Set
4-Ethoxy-2,3-difluorobenzamide Not reported Calculated via B3LYP/6-31+G(d,p) B3LYP/6-31+G(d,p)
Methyl 4-cyano-2,3-difluorobenzoate Not available Not available N/A

Key Observations :

  • While direct data for the target compound are lacking, the related amide (4-Ethoxy-2,3-difluorobenzamide) was analyzed using DFT, revealing insights into charge distribution and reactivity . The ethoxy and fluorine substituents likely reduce electron density at the carbonyl group, affecting reactivity in nucleophilic acyl substitution.

Key Observations :

  • Agrochemicals vs. Pharmaceuticals : Sulfonylurea analogs like ethametsulfuron methyl ester are used as herbicides , whereas ethoxy-difluoro compounds may prioritize electronic tuning for drug candidates or liquid crystals (e.g., phase-change enthalpies in ).
  • Safety : Ethoxy-difluoro benzene derivatives (e.g., trans-1-(4-(1,1-Difluoropropyl)cyclohexyl)-4-ethoxy-2,3-difluorobenzene) show low acute toxicity (LD₅₀ >2,000 mg/kg) and negative mutagenicity , suggesting a favorable safety profile for the target compound if structurally aligned.

Biological Activity

Methyl 4-ethoxy-2,3-difluorobenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound features an ethoxy group and two fluorine atoms positioned on the benzene ring, which influences its chemical reactivity and biological interactions. The presence of these substituents is crucial for its binding affinity to various biological targets. The compound's molecular formula is C11H12F2O2, and its molecular weight is approximately 224.21 g/mol.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can modulate biochemical pathways. For instance, it may interact with cyclooxygenase (COX) enzymes involved in inflammation processes.
  • Receptor Modulation : Its difluoro and ethoxy groups enhance binding to certain receptors, potentially affecting neurotransmitter systems or hormonal pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from structurally similar compounds:

Compound NameKey DifferencesBiological Activity
Methyl 4-ethoxy-2,5-difluorobenzoateDifferent fluorine substitution patternVaries in enzyme inhibition efficacy
Methyl 4-ethoxybenzoateLacks fluorine atomsReduced biological activity
Ethyl 4-ethoxy-2,3-difluorobenzoateEthyl group instead of methylPotentially different pharmacokinetics

The unique combination of ethoxy and difluoro substituents in this compound contributes significantly to its distinct chemical properties and biological activities.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes.
  • Anti-inflammatory Effects : Research highlighted the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a possible therapeutic role in inflammatory diseases.
  • Neuroprotective Properties : Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings indicated that the compound could attenuate oxidative stress-induced neuronal cell death, potentially through modulation of antioxidant pathways.

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